
Pyrosilicic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilicic acid is a silicon oxoacid.
Wissenschaftliche Forschungsanwendungen
Pyruvic Acid in Dermatological Treatments
Treatment of Photoaging : Pyruvic acid has been utilized as a medium chemical peeling agent, effective in treating moderately photodamaged facial skin. The treatment led to a smoother skin texture, reduced fine wrinkles, and lightening of hyperpigmentations. This is due to the peeling causing thinning of the epidermis and thickening of the dermis, making it a safe and efficient treatment for moderate facial skin aging (Ghersetich et al., 2004).
Skin Improvement and Treatment of Dermatological Conditions : Pyruvic acid has shown efficacy in treating conditions like acne, superficial scarring, photodamage, and pigmentary disorders. It presents keratolytic, antimicrobial, and sebostatic properties and can stimulate new collagen production and elastic fibers formation. An innovative formulation of 50% pyruvic acid peel has been shown to be safe and effective for these conditions, allowing patients to maintain their regular working and social life (Berardesca et al., 2006).
Pyruvic Acid in Public Health and Environmental Studies
Environmental Exposure Assessment : Studies have utilized various metabolites of pyrethroid compounds (possibly including breakdown products of pyruvic acid) to assess environmental exposure, particularly in children. This type of research is crucial for developing public health policies regarding the regulation and use of chemical compounds (Babina et al., 2012).
Investigation of Neurobehavioral Effects : There has been research on the neurobehavioral outcomes of children exposed to low levels of organophosphate and pyrethroid pesticides, where pyruvic acid or its derivatives may be involved. Such studies help in understanding the potential impact of these compounds on developmental and cognitive functions in children (Wang et al., 2016).
Eigenschaften
Molekularformel |
H6O7Si2 |
|---|---|
Molekulargewicht |
174.21 g/mol |
IUPAC-Name |
trihydroxy(trihydroxysilyloxy)silane |
InChI |
InChI=1S/H6O7Si2/c1-8(2,3)7-9(4,5)6/h1-6H |
InChI-Schlüssel |
KDJOAYSYCXTQGG-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O[Si](O)(O)O |
Kanonische SMILES |
O[Si](O)(O)O[Si](O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



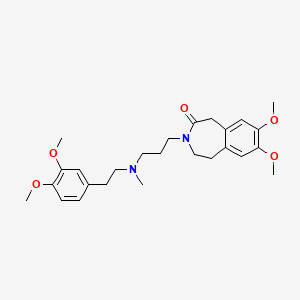
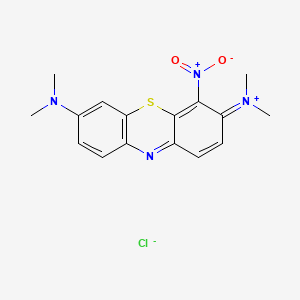
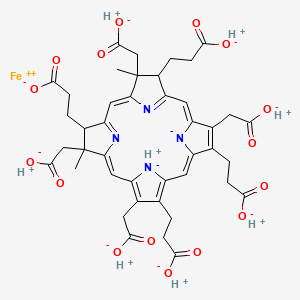
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
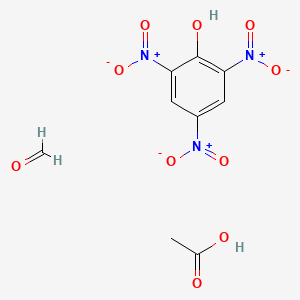
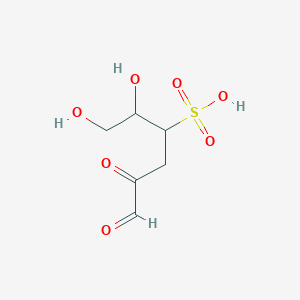

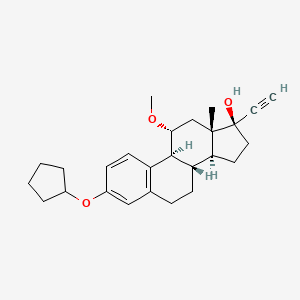
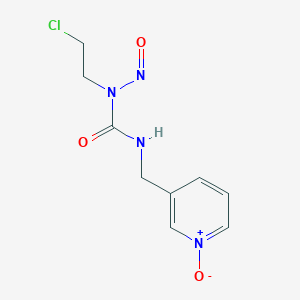
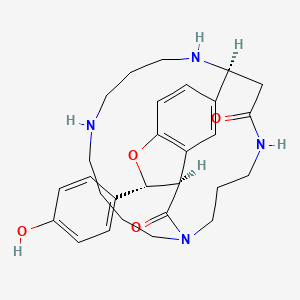
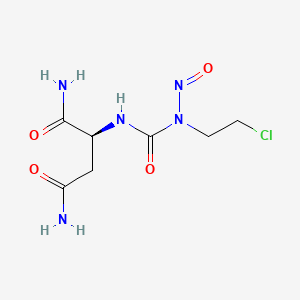

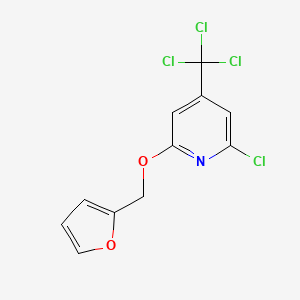
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)